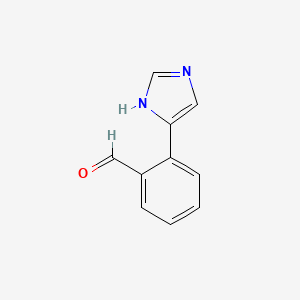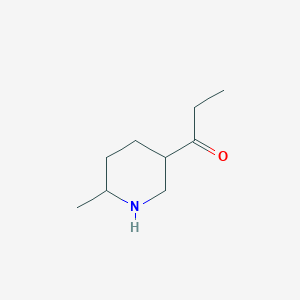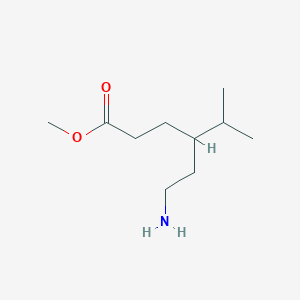![molecular formula C9H10N2O2 B13166366 7-[(Methylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13166366.png)
7-[(Methylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(Methylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound with a molecular formula of C9H10N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Methylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with formaldehyde and methylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
7-[(Methylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
7-[(Methylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 7-[(Methylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-[(3-Chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate
- 7-[(Formylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one
- 7-[(Carboxy)methyl]-2,3-dihydro-1,3-benzoxazol-2-one
Uniqueness
7-[(Methylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
7-(methylaminomethyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-10-5-6-3-2-4-7-8(6)13-9(12)11-7/h2-4,10H,5H2,1H3,(H,11,12) |
InChI Key |
MXAIJAYSRWSAIX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C2C(=CC=C1)NC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate](/img/structure/B13166291.png)




![8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13166325.png)






![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid](/img/structure/B13166365.png)
![1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one](/img/structure/B13166376.png)
